molecular formula C26H16N2O7 B4039199 8-[(4-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID

8-[(4-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID

Cat. No.: B4039199
M. Wt: 468.4 g/mol
InChI Key: YMBIHYXWSROERI-UHFFFAOYSA-N
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Description

8-[(4-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes a tribenzo-dioxocine core and a nitroanilino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID typically involves multiple steps, starting with the formation of the tribenzo-dioxocine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The nitroanilino group is then introduced via a coupling reaction, often using reagents such as nitroaniline and a suitable coupling agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[(4-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce additional oxygen-containing functional groups.

Scientific Research Applications

8-[(4-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 8-[(4-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitroanilino group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(4-FLUOROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID
  • 8-[(4-CHLOROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID

Uniqueness

8-[(4-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

12-[(4-nitrophenyl)carbamoyl]-8,15-dioxatetracyclo[14.4.0.02,7.09,14]icosa-1(20),2,4,6,9(14),10,12,16,18-nonaene-11-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16N2O7/c29-25(27-15-9-11-16(12-10-15)28(32)33)19-13-23-24(14-20(19)26(30)31)35-22-8-4-2-6-18(22)17-5-1-3-7-21(17)34-23/h1-14H,(H,27,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBIHYXWSROERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3OC4=C(O2)C=C(C(=C4)C(=O)O)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[(4-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID
Reactant of Route 2
8-[(4-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID
Reactant of Route 3
8-[(4-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID
Reactant of Route 4
8-[(4-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID
Reactant of Route 5
8-[(4-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID
Reactant of Route 6
8-[(4-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID

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